![molecular formula C14H14BrNO B1405999 [5-(Benzyloxy)-2-bromophenyl]methanamine CAS No. 1537265-42-1](/img/structure/B1405999.png)
[5-(Benzyloxy)-2-bromophenyl]methanamine
Overview
Description
[5-(Benzyloxy)-2-bromophenyl]methanamine: is an organic compound with the molecular formula C14H14BrNO. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a benzyloxy group at the 5-position and a bromine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Biochemical Analysis
Biochemical Properties
[5-(Benzyloxy)-2-bromophenyl]methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), an important enzyme involved in the regulation of gene expression through arginine methylation . The interaction between this compound and CARM1 is characterized by high affinity and selectivity, making it a valuable tool for studying the enzyme’s function and potential therapeutic target for cancer treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of melanoma cell lines by targeting CARM1 . The inhibition of CARM1 by this compound leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, it affects the methylation status of histones, which in turn influences the transcriptional activity of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the active site of CARM1 . This binding inhibits the enzyme’s methyltransferase activity, preventing the methylation of target proteins such as histones. The inhibition of CARM1 by this compound results in changes in gene expression patterns, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CARM1 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes and conjugation with glucuronic acid, leading to the formation of more water-soluble metabolites that are excreted in the urine.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CARM1 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization of the compound is essential for its role in regulating gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Benzyloxy)-2-bromophenyl]methanamine typically involves the following steps:
Bromination: The starting material, 5-benzyloxyphenylmethanamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in [5-(Benzyloxy)-2-bromophenyl]methanamine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzyloxy group to a benzyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) and a solvent such as tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of benzyl-substituted phenylmethanamines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: [5-(Benzyloxy)-2-bromophenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used in catalytic processes, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Biological Studies: It can be used in studies to understand the interaction of substituted phenylmethanamines with biological targets.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or resins.
Agrochemicals: It can be used in the development of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of [5-(Benzyloxy)-2-bromophenyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
[5-(Benzyloxy)-2-chlorophenyl]methanamine: Similar structure but with a chlorine atom instead of bromine.
[5-(Benzyloxy)-2-fluorophenyl]methanamine: Similar structure but with a fluorine atom instead of bromine.
[5-(Benzyloxy)-2-iodophenyl]methanamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The bromine atom in [5-(Benzyloxy)-2-bromophenyl]methanamine provides a balance between reactivity and stability, making it suitable for various chemical transformations.
Applications: The compound’s unique combination of benzyloxy and bromine substituents makes it versatile for applications in synthetic chemistry, drug development, and material science.
Properties
IUPAC Name |
(2-bromo-5-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAYUFGPKXLHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


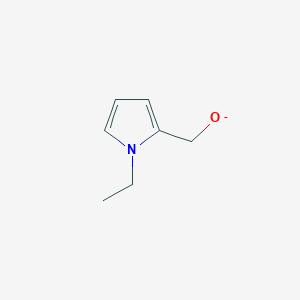
![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

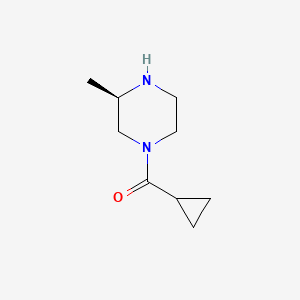
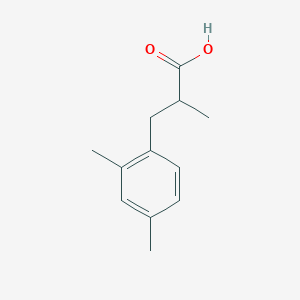
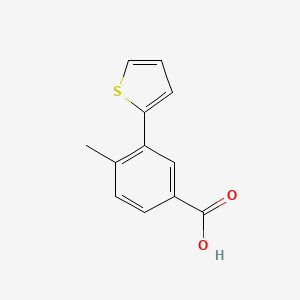
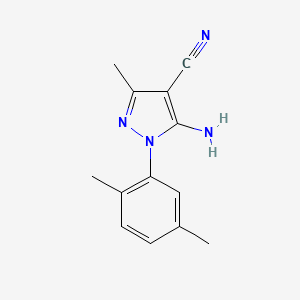

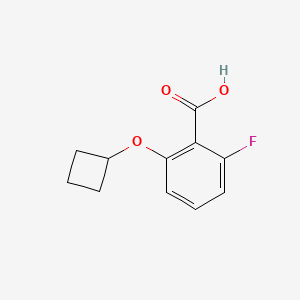
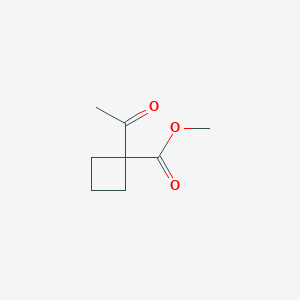


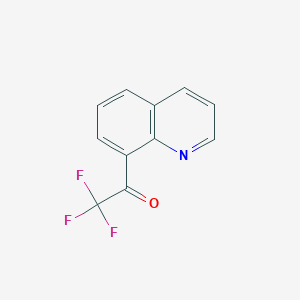
![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)
